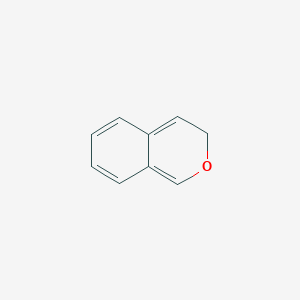

3H-isochromene

説明

Significance of Heterocyclic Scaffolds in Advanced Organic Synthesis

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are arguably the most varied and significant class of molecules in organic synthesis. researchgate.net These scaffolds are fundamental to numerous scientific and industrial domains, particularly medicinal chemistry and materials science. southampton.ac.ukresearchgate.net The inclusion of heteroatoms like oxygen, nitrogen, or sulfur imparts unique physicochemical properties and reactivity patterns that are distinct from their carbocyclic counterparts. southampton.ac.uk

A vast number of pharmaceuticals and biologically active natural products contain heterocyclic cores. researchgate.netunimi.it In fact, it is estimated that over 85% of all biologically active chemical compounds possess a heterocyclic fragment. researchgate.net This has led to many heterocyclic systems being identified as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. researchgate.net Their prevalence extends to agriculture, polymers, and functional dyes. southampton.ac.ukmdpi.com Consequently, the development of synthetic methodologies to create and functionalize these ring systems is a central focus of modern organic chemistry. researchgate.netnih.gov

Table 1: Examples of Significant Heterocyclic Scaffolds This table is for illustrative purposes to highlight the importance of heterocyclic compounds in general.

| Heterocycle | Core Structure | Significance/Application |

|---|---|---|

| Pyridine | C₅H₅N | Found in pharmaceuticals, vitamins (niacin), and agrochemicals. |

| Pyrrole | C₄H₅N | Core of heme, chlorophyll, and various drugs. mdpi.com |

| Thiophene | C₄H₄S | Used in dyes, polymers, and pharmaceuticals (e.g., clopidogrel). |

| Furan | C₄H₄O | A versatile synthetic intermediate. mdpi.com |

| Quinoline | C₉H₇N | The structural basis for antimalarial drugs like chloroquine. mdpi.com |

Historical Context and Evolution of Isochromene Chemistry

The study of heterocyclic chemistry began in the 1800s with the isolation of compounds like furfural and pyrrole. mdpi.com The synthesis of the isochromene scaffold has evolved significantly since these early days. Initially, synthetic routes often relied on classical condensation and cyclization reactions. Over the past few decades, the field has been revolutionized by the advent of transition-metal catalysis, which offers milder conditions and greater efficiency. acs.org

Traditional methods have been largely supplemented by advanced, metal-catalyzed intramolecular ring-closure reactions. acs.orgmdpi.com A predominant strategy involves the cyclization of ortho-alkynylbenzaldehyde derivatives, which can be catalyzed by a variety of metals, including gold, silver, palladium, and ruthenium. nih.govorganic-chemistry.org These reactions often proceed through a 6-endo-dig cyclization pathway to yield the 1H-isochromene isomer. nih.govbeilstein-journals.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the ring closure. nih.gov

More recent developments have focused on organocatalysis, which provides a metal-free alternative for constructing these heterocyclic systems, often with high levels of stereocontrol for the synthesis of chiral molecules. mdpi.com For instance, an efficient asymmetric synthesis of highly substituted hexahydro-3H-isochromenes has been achieved through an organocatalytic triple cascade reaction. rsc.org Research has also identified the formation of reactive intermediates like 3-methylene-3H-isochromene from o-(1-(acyloxy)propargyl)benzaldehydes, which can undergo further dimerization, highlighting the synthetic utility of the 3H-isochromene framework.

Table 2: Evolution of Synthetic Methods for Isochromene Scaffolds

| Method | Catalyst/Reagent | Precursor Type | Typical Product | Reference |

|---|---|---|---|---|

| Domino Cycloisomerization/Reduction | [AuCl₂(Pic)] | ortho-Alkynylbenzaldehydes | Functionalized 1H-Isochromenes | organic-chemistry.org |

| Domino Addition/Cycloisomerization | Silver(I) Complexes | ortho-Alkynylbenzaldehydes | 1-Alkoxy-1H-isochromenes | beilstein-journals.org |

| Cycloisomerization | Ruthenium Complexes | Benzannulated Homopropargylic Alcohols | Isochromenes | organic-chemistry.org |

| 6-endo-Cyclization | NBS / DBU | ortho-Ynamidyl Aldehydes | 3-Amino-1-bromo-1H-isochromenes | nih.gov |

Structural Relationship and Tautomerism with 1H-Isochromene Systems

This compound and 1H-isochromene are structural isomers that exist in a tautomeric relationship. Tautomers are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. mdpi.com This interconversion establishes a dynamic equilibrium between the two forms.

The key structural difference lies in the position of the endocyclic double bond and, consequently, the location of the saturated carbon atom in the heterocyclic ring.

1H-Isochromene : Features a C=C double bond between positions 3 and 4. The carbon at position 1 is sp³-hybridized and bonded to the ring's oxygen atom, forming a cyclic vinyl ether-like system.

This compound : Features a C=C double bond between the oxygen atom and the carbon at position 1. The carbon at position 3 is an sp³-hybridized methylene group.

The vast majority of modern synthetic methods are designed to produce the 1H-isochromene isomer, suggesting it is often the more thermodynamically stable tautomer under many reaction conditions. nih.govacs.orgbeilstein-journals.org The stability of the 1H-form can be attributed in part to the electronic arrangement of the vinyl ether moiety. However, the position of the tautomeric equilibrium can be influenced by several factors, including solvent effects, temperature, and the electronic nature of substituents on the ring system. mdpi.com While the parent this compound is less commonly isolated, its substituted derivatives and its role as a reactive intermediate are well-documented in organic synthesis. rsc.org

Table 3: Comparison of 1H-Isochromene and this compound

| Feature | 1H-Isochromene | This compound |

|---|---|---|

| Structure | ||

| Saturated Carbon | C1 (Acetal-like) | C3 (Methylene) |

| Double Bond Position | C3-C4 | O-C1 |

| Key Functional Group | Vinyl Ether | Enol Ether |

| Relative Stability | Generally more stable; common synthetic target. nih.govacs.org | Generally less stable; often a reactive intermediate. |

特性

分子式 |

C9H8O |

|---|---|

分子量 |

132.16 g/mol |

IUPAC名 |

3H-isochromene |

InChI |

InChI=1S/C9H8O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-5,7H,6H2 |

InChIキー |

PRZZTRULFLCGBS-UHFFFAOYSA-N |

正規SMILES |

C1C=C2C=CC=CC2=CO1 |

製品の起源 |

United States |

Synthetic Methodologies for 3h-isochromene and Its Derivatives

Transition Metal-Catalyzed Approaches to 3H-Isochromenes

Transition metals such as gold, silver, palladium, copper, rhodium, indium, and ruthenium have all been successfully employed to catalyze the formation of 3H-isochromenes. rsc.org These metals facilitate a range of transformations, including cyclizations, domino reactions, and annulations, often proceeding with high regioselectivity and under mild conditions. nih.gov

Gold-Catalyzed Cyclizations and Domino Reactions

Gold catalysts, particularly gold(I) complexes, have proven to be highly effective in activating alkynes towards nucleophilic attack, a key step in many isochromene syntheses. beilstein-journals.org These catalysts have been utilized in tandem and cascade reactions to construct complex isochromene derivatives. nih.govlouisville.edu

One notable approach involves the gold(I)-catalyzed tandem reaction of o-(alkynyl)phenyl propargyl ethers. nih.gov This process, initiated by the gold-catalyzed activation of the alkyne, proceeds through a sequence of oxidation, 1,2-enynyl migration, and a 6-exo-dig cyclization to afford 1H-isochromene derivatives. nih.gov Another strategy involves the gold-catalyzed annulation of 2-alkynyl benzaldehydes with vinyl ethers, which can lead to the formation of acetal-tethered isochromenes. louisville.edu The choice of the ancillary ligand on the gold catalyst can play a crucial role in determining the reaction pathway, with σ-donor ligands often favoring a 5-exo-dig cyclization, while bulky ligands can promote the desired 6-endo-dig pathway for isochromene formation. beilstein-journals.org

| Starting Material | Catalyst | Reaction Type | Product | Yield (%) | Ref. |

| o-(Alkynyl)-phenyl propargyl ether | Gold(I) complex | Tandem oxidation/migration/cyclization | 1H-Isochromene derivative | - | nih.gov |

| 2-Alkynyl benzaldehyde and vinyl ether | Gold(I) complex | Annulation | Acetal-tethered isochromene | - | louisville.edu |

| Cyclic enol ether | [L2AuNCMe][SbF6] (L2 = Me4XPhos) | Carbocyclization | Cyclohexene derivative (6-endo-dig) | 79% | beilstein-journals.org |

Table 1: Examples of Gold-Catalyzed Synthesis of Isochromene Derivatives. Note: "-" indicates data not specified in the source.

Silver-Catalyzed Regioselective Synthesis of 3H-Isochromenes

Silver catalysts have been instrumental in the development of regioselective syntheses of 3H-isochromenes, often proceeding through novel mechanistic pathways. researchgate.net Silver(I) salts, such as silver triflate (AgOTf), are frequently used due to their balanced oxophilicity and alkynophilicity. unimi.it

A silver-mediated C(sp³)–H functionalization and 6-endo-dig oxo-cyclization of conjugated β-alkynyl ketones provides access to functionalized isochromenes. researchgate.net This reaction can be tuned to produce either dual or monofunctionalized products by selecting electron-rich or electron-deficient radical sources. researchgate.net Another versatile method is the silver-catalyzed domino reaction of 2-alkynyl(hetero)arylaldehydes with enolizable ketones. unimi.it This cascade process, which proceeds with complete regioselectivity, leads to the formation of 1,3-dicarbosubstituted isochromene derivatives. unimi.it Furthermore, well-defined silver(I) complexes bearing pyridine-containing macrocyclic ligands have been shown to catalyze the addition/cycloisomerization of 2-alkynylbenzaldehydes with alcohols, affording 1-alkoxy-isochromenes with absolute regioselectivity under mild conditions. acs.org

| Starting Material | Catalyst | Reaction Type | Product | Yield (%) | Ref. |

| Conjugated β-alkynyl ketone | AgNO₃ | C(sp³)–H functionalization/oxo-cyclization | Nitro-branched (Z)-isochromene | Moderate to good | researchgate.net |

| 2-[(4-Tolyl)-ethynyl]benzaldehyde and acetone | AgOTf | Domino cycloisomerization/addition | 1,3-Dicarbosubstituted isochromene | 45% | unimi.it |

| 2-[(4-Methoxyphenyl)-ethynyl]benzaldehyde and methanol | Silver(I) complex with pyridine-containing macrocycle | Addition/cycloisomerization | 1-Alkoxy-isochromene | 83% | acs.org |

Table 2: Examples of Silver-Catalyzed Synthesis of Isochromene Derivatives.

Palladium- and Copper-Catalyzed Annulation Reactions

Palladium and copper catalysts are widely used in annulation reactions to construct the isochromene framework. nih.gov These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds in a single operation. nih.gov

Palladium-catalyzed domino reactions of ortho-bromo tertiary benzylic alcohols with internal acetylenes have been developed for the synthesis of isochromenes. nih.gov Notably, this process can be carried out in water, a green solvent. nih.gov The mechanism is believed to proceed through a seven-membered palladacycle intermediate. sci-hub.se Palladium catalysis is also effective for the annulation of halogen- or triflate-containing aromatic esters with internal alkynes to produce 3,4-disubstituted isocoumarins. sci-hub.se

Copper-catalyzed annulation reactions have also been explored. For instance, copper-catalyzed [4+2] annulation reactions of β-enaminones with aryl diazonium salts have been developed, showcasing the utility of copper in constructing heterocyclic systems, although direct synthesis of 3H-isochromenes via this specific method is not detailed. rsc.org

| Starting Material | Catalyst | Reaction Type | Product | Yield (%) | Ref. |

| ortho-Bromo tertiary benzylic alcohol and internal acetylene | Palladium-based catalyst | Domino C-C and C-O bond formation | Isochromene | - | nih.gov |

| Halogen- or triflate-containing aromatic ester and internal alkyne | Palladium catalyst | Annulation | 3,4-Disubstituted isocoumarin | Good | sci-hub.se |

Table 3: Examples of Palladium- and Copper-Catalyzed Annulation Reactions for Isochromene and Related Structures. Note: "-" indicates data not specified in the source.

Rhodium-Catalyzed Cascade Transformations of Alkynols

Rhodium catalysis has enabled the development of elegant cascade reactions for the synthesis of complex isochromene-containing structures. ecust.edu.cnnih.gov These transformations often involve the reaction of alkynols with alkynes, where the reaction pathway can be tuned by the reaction conditions. ecust.edu.cnnih.gov

A notable example is the tunable cascade reaction of alkynols and alkynes under combined Sc(OTf)₃ and rhodium catalysis. ecust.edu.cnnih.gov In the presence of water, the hydration product of the alkynol undergoes an addition/C–H activation cascade with an alkyne to form 4,5-dihydro-3H-spiro[furan-2,1'-isochromene] derivatives in good yields. ecust.edu.cnnih.gov Mechanistic studies indicate that C–H bond cleavage is the rate-determining step, and the hydration of the alkynol is key to switching the reaction pathway. ecust.edu.cnnih.gov Rhodium(III) catalysis has also been employed in C-H activation/O-annulation reactions to construct spirosuccinimide and maleimide-fused isochromenes. researchgate.net

| Starting Material | Catalyst System | Reaction Type | Product | Yield (%) | Ref. |

| Alkynol and alkyne | [{Cp*RhCl₂}₂], Sc(OTf)₃, Cu(OAc)₂·H₂O | Addition/C–H activation cascade | 4,5-Dihydro-3H-spiro[furan-2,1'-isochromene] derivative | Good | ecust.edu.cnnih.gov |

| 3-Hydroxy-2-phenylcycloalk-2-en-1-one and maleimide | Rhodium catalyst, Cu(OAc)₂·H₂O | C-H activation/O-annulation | Spirosuccinimide-fused isochromene | 51-90% | researchgate.net |

Table 4: Examples of Rhodium-Catalyzed Synthesis of Isochromene Derivatives.

Indium-Catalyzed Cycloisomerization Processes

Indium(III) catalysts have emerged as effective and cost-efficient alternatives for the synthesis of 1H-isochromenes through cycloisomerization reactions. organic-chemistry.orgresearchgate.net These reactions typically involve the intramolecular hydroalkoxylation of ortho-(alkynyl)benzyl derivatives. organic-chemistry.org

The indium triiodide (InI₃)-catalyzed cycloisomerization of ortho-(alkynyl)benzyl alcohols proceeds via a regioselective 6-endo-dig pathway to furnish 1H-isochromenes in good yields. organic-chemistry.orgyoutube.com This method is also applicable to the synthesis of 1,2-dihydroisoquinolines from the corresponding amines. organic-chemistry.org A domino cycloisomerization/reduction strategy using InI₃ and a Hantzsch ester allows for the transformation of o-(alkynyl)benzaldehydes into 1H-isochromenes under milder conditions. organic-chemistry.org Indium(III) catalysis has also been extended to cascade hydroarylation/cycloisomerization reactions of polyyne-type aryl propargyl ethers to produce fused 2H-chromenes. rsc.org

| Starting Material | Catalyst System | Reaction Type | Product | Yield (up to) | Ref. |

| ortho-(Alkynyl)benzyl alcohol | InI₃ | 6-endo-dig Cycloisomerization | 1H-Isochromene | 97% | organic-chemistry.org |

| ortho-(Alkynyl)benzaldehyde | InI₃, Hantzsch ester | Domino cycloisomerization/reduction | 1H-Isochromene | - | organic-chemistry.org |

| Polyyne-type aryl propargyl ether | InBr₃ | Cascade hydroarylation/cycloisomerization | Fused 2H-chromene | - | rsc.org |

Table 5: Examples of Indium-Catalyzed Synthesis of Isochromene Derivatives. Note: "-" indicates data not specified in the source.

Ruthenium-Catalyzed Cyclizations of Benzannulated Propargylic Alcohols

Ruthenium catalysts have shown utility in the cyclization of propargylic alcohols and related substrates to form various carbocyclic and heterocyclic systems, including precursors to isochromene-type structures. nih.govnih.gov

Ruthenium-catalyzed cycloisomerizations of diynols, which are structurally related to the precursors of benzannulated systems, can lead to the formation of dienones and dienals. nih.gov The reaction of diynes in the presence of water, catalyzed by [CpRu(CH₃CN)₃]PF₆, can result in a hydrative cyclization to form 1-acylcycloalkenes. nih.gov While direct synthesis of 3H-isochromenes from benzannulated propargylic alcohols using this specific methodology is not explicitly detailed, the underlying reactivity of ruthenium catalysts with propargylic alcohols suggests potential for its application in this area. mdpi.com For instance, ruthenium(II) complexes catalyze the dimerization of 1,1-diphenylpropargyl alcohol, demonstrating their ability to activate these substrates for complex transformations. mdpi.com

| Starting Material | Catalyst | Reaction Type | Product | Ref. |

| Diynol | [CpRu(CH₃CN)₃]PF₆ | Cycloisomerization | Dienone/Dienal | nih.gov |

| Diyne and water | [CpRu(CH₃CN)₃]PF₆ | Hydrative cyclization | 1-Acylcycloalkene | nih.gov |

| 1,1-Diphenylpropargyl alcohol | [Cp*RuCl(diene)] | Dimerization | Alkylidenebenzocyclobutenyl alcohol | mdpi.com |

Table 6: Examples of Ruthenium-Catalyzed Reactions of Propargylic Alcohols and Related Substrates.

Ytterbium-Catalyzed Hetero-Diels–Alder Reactions for Hexahydro-3H-Isochromenes

A highly efficient two-step asymmetric synthesis has been developed for producing 3-substituted hexahydro-3H-isochromenes. thieme-connect.comthieme-connect.de This method involves an initial organocatalytic triple cascade reaction, which is followed by an intermolecular inverse-electron-demand hetero-Diels–Alder (HDA) reaction. thieme-connect.comthieme-connect.de The HDA reaction is catalyzed by the Lewis acid Ytterbium triflate [Yb(fod)3]. thieme-connect.comthieme-connect.de This strategic combination allows for the creation of six stereogenic centers with high levels of control over the three-dimensional arrangement of atoms, achieving excellent diastereoselectivities (>95:5 dr) and essentially complete enantioselectivities (>99% ee). thieme-connect.comthieme-connect.de

The process begins with the formation of a chiral cyclohexene carbaldehyde intermediate through an organocatalytic triple cascade. This intermediate then participates in the Ytterbium-catalyzed HDA reaction with electron-rich alkenes like vinyl ethers and vinyl thioethers. thieme-connect.com This reaction constructs the second dihydropyran ring, completing the hexahydro-3H-isochromene core. thieme-connect.com

Table 1: Examples of Synthesized 3-Substituted Hexahydro-3H-isochromenes thieme-connect.com

| Compound | Product | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) |

| 1a | 3-Ethoxy-hexahydro-3H-isochromene | 85 | 55 | -60.5 (1, CHCl3) |

| 1b | 3-Butoxy-hexahydro-3H-isochromene | --- | --- | --- |

| 1c | 3-(2-Chloroethoxy)hexahydro-3H-isochromene | 63 | 193 | -15.7 (1.2, CHCl3) |

Iron-Catalyzed Routes to Isochromene Structures

Iron catalysis has emerged as a cost-effective and environmentally friendly approach for synthesizing isochromene frameworks. researchgate.netscilit.com One notable method involves the iron-catalyzed oxidative cross-coupling of phenols with various alkenes, which can lead to the formation of related oxygen-containing heterocyclic structures. acs.org While not a direct synthesis of 3H-isochromenes, these iron-catalyzed methods for related structures like 2,3-dihydrobenzofurans highlight the potential of iron catalysts in C-O bond formation, a key step in isochromene synthesis. acs.org

Furthermore, iron(III) chloride hexahydrate (FeCl3·6H2O) has been utilized as a catalyst for the synthesis of pyrano[4,3-b]quinolines and isochromenes, offering a facile and efficient alternative to more corrosive Lewis acids. scilit.comresearchgate.net Researchers have also explored iron-catalyzed chiral-anion strategies for the enantioselective construction of atropisomeric C(sp2)-C(sp2) bonds, a technique that could be adapted for the asymmetric synthesis of isochromene derivatives. researchgate.net

Organocatalytic and Metal-Free Synthetic Strategies

Asymmetric Organocatalysis in 3H-Isochromene Synthesis

Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of this compound derivatives. A key strategy involves the electrophilic cyclization of o-alkynylaryl carbonyl compounds, which generates isobenzopyrylium ions. acs.org The subsequent asymmetric addition of nucleophiles to the 1-position of these intermediates is a critical step. acs.org

One successful approach has been the asymmetric cyclization/nucleophilic tandem reaction of o-alkynylacetophenone with (diazomethyl)phosphonate. acs.org This reaction, employing a specific stereocontrol strategy, yields a variety of isochromenes with tetrasubstituted stereocenters at the 1-position in high yields (up to 99%) and with excellent enantioselectivity (up to 94% ee). acs.org This methodology is significant as it facilitates the formation of a C-C bond at the 1-position with high stereocontrol, a previously challenging transformation. acs.org

Base-Mediated Annulation and Cyclization Reactions

Base-mediated reactions represent a fundamental approach to the synthesis of isochromene skeletons. These reactions often involve the annulation or cyclization of appropriately substituted precursors. For instance, the cyclization of ortho-hydroxychalcones or vinylic substitution with bromoallenes are established base-mediated routes to isochromene derivatives.

The regioselectivity of these reactions, determining which of the possible isomers is formed, is highly dependent on the reaction conditions. Factors such as the polarity of the solvent, temperature, and the specific base used can significantly influence the outcome. For example, polar aprotic solvents like DMF can favor nucleophilic attack at specific positions. Base-mediated annulations of electron-deficient diazo compounds with nitroalkenes have also been explored, proceeding through a Michael addition followed by ring closure. chim.it

Green Chemistry Principles in Isochromene Synthesis (e.g., Nanocatalysis)

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for isochromene synthesis. Nanocatalysis has emerged as a promising strategy in this regard. researchgate.net

One example is the use of a magnetic nanocatalyst, Fe3O4@CS-SB-CaMgFe2O4, for the synthesis of 1H-isochromene derivatives. researchgate.netrsc.org This catalyst offers several advantages, including high efficiency, short reaction times, and mild reaction conditions (room temperature). researchgate.netrsc.org Crucially, the magnetic nature of the catalyst allows for its easy separation from the reaction mixture and subsequent reuse without a significant loss of catalytic activity. researchgate.netrsc.org This recyclability, combined with its cost-effectiveness and environmental friendliness, makes it an attractive option for the large-scale production of isochromenes. researchgate.netrsc.org

Another green approach involves a mesoporous CuO@MgO nanocomposite for the synthesis of 3-substituted isocoumarins, which share a similar structural core with isochromenes. nih.gov This method avoids the use of additives or bases and utilizes a recyclable solvent, resulting in better green chemistry metrics such as a low E-factor and high reaction mass efficiency. nih.gov

Multicomponent Reaction Strategies for this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.orgfrontiersin.org This approach aligns well with the principles of green chemistry due to its high atom economy and efficiency in bond formation. beilstein-journals.org

While specific MCRs for the direct synthesis of the this compound core are not extensively detailed in the provided context, the application of MCRs to generate diverse heterocyclic scaffolds is a well-established field. nih.gov For instance, MCRs have been used to create chromenopyrazole hybrid scaffolds through the reaction of 3-formylchromones, arylhydrazines, and acetylenedicarboxylates. researchgate.net By manipulating the reaction conditions, different molecular scaffolds can be accessed from the same set of starting materials. researchgate.net

The general principle involves designing an MCR that generates a versatile intermediate, which can then undergo subsequent cyclization reactions to form a variety of heterocyclic products. nih.gov This "build/couple/pair" strategy is a powerful tool for diversity-oriented synthesis. nih.gov For example, the Petasis three-component reaction has been used to create a multifunctional template that can be elaborated into numerous distinct heterocyclic scaffolds. nih.gov Such strategies could be readily adapted for the efficient and diverse synthesis of isochromene libraries.

Stereoselective Synthesis of Substituted 3H-Isochromenes

The stereocontrolled synthesis of substituted 3H-isochromenes is a field of significant research interest, driven by the prevalence of these scaffolds in biologically active natural products. acs.org Achieving control over the three-dimensional arrangement of atoms is crucial for producing specific stereoisomers, which can exhibit vastly different biological activities. Methodologies have been developed that allow for high levels of both diastereoselectivity (controlling the relative stereochemistry of multiple stereocenters) and enantioselectivity (controlling the absolute stereochemistry to produce a single enantiomer). These strategies often rely on sophisticated catalytic systems or carefully designed reaction cascades to construct the chiral isochromene core with precision.

Diastereoselective control in the formation of the isochromene ring system is critical for synthesizing complex molecules with multiple stereocenters. Various strategies have been employed to influence the relative stereochemistry of substituents, often creating cis- or trans-fused ring systems with high fidelity.

One powerful approach involves tandem reactions where the stereochemistry is set in a controlled manner. For instance, a sequential Diels-Alder reaction followed by a silicon-directed [4+2]-annulation has been used to assemble hydroisochromene-type ring systems. acs.org In this method, a Diels-Alder reaction between a 1-silyl-substituted butadiene and menadione first creates a cyclic allylsilane intermediate. A subsequent TMSOTF-promoted [4+2]-annulation proceeds through the trapping of an oxonium ion, leading to the formation of a cis-fused hydroisochromene with defined relative stereochemistry. acs.org

Prins cyclizations are another versatile tool for establishing stereocenters. The reaction of a homoallylic alcohol with an aldehyde, often promoted by a Brønsted or Lewis acid, can generate trisubstituted pyran rings, which are core structures of isochromenes. harvard.edu The stereochemical outcome of these cyclizations can be controlled to produce specific diastereomers. harvard.edu Furthermore, the displacement of peroxide moieties in exo-peroxyacetals with various nucleophiles has been shown to afford 1,3-disubstituted isochromans with high diastereoselectivities. researchgate.net

The following table summarizes selected examples of diastereoselective syntheses.

| Starting Materials | Key Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Reference |

| 1-Silyl-substituted butadiene, Menadione, Aldehyde | Diels-Alder / [4+2]-Annulation | TMSOTf | cis-Fused Hydroisochromene | Not specified, but stereoselective | acs.org |

| Homoallylic alcohol, Aldehyde | Prins Cyclization | Trifluoroacetic acid (TFA) | Trisubstituted Pyran | Not specified, but stereoselective | harvard.edu |

| ortho-Alkynylbenzaldehydes, 3-Alkylidene oxindoles | Domino Cycloisomerization / Vinylogous Aldol | Silver(I) Catalyst | Functionalized Isochromenes | Not specified, but stereoselective | acs.org |

The development of enantioselective methods provides access to single enantiomers of chiral 3H-isochromenes, which is essential for pharmaceutical applications. rsc.org Organocatalysis and transition-metal catalysis are the cornerstones of modern asymmetric synthesis of these heterocycles.

An organocatalytic, enantioselective intramolecular oxa-Michael reaction of enols has been successfully developed. nih.govresearchgate.net This reaction utilizes a bifunctional squaramide-containing tertiary amine catalyst to efficiently activate o-homoformyl chalcones, which then undergo cyclization to yield chiral isochromenes. researchgate.netnih.govresearchgate.net This method produces the desired products in moderate yields but with good to excellent enantioselectivities. nih.govresearchgate.net

Transition metal catalysis offers another powerful avenue. An efficient asymmetric reaction between o-alkynylacetophenones and (diazomethyl)phosphonates has been established using a silver(I) catalyst in conjunction with a chiral ligand. acs.org This tandem cyclization/nucleophilic addition sequence generates isochromenes bearing a tetrasubstituted stereocenter at the 1-position with yields up to 99% and enantiomeric excess (ee) up to 94%. acs.org The reaction accommodates a range of substrates, although those with electron-donating groups on the aryl moiety generally provide superior yields and enantioselectivities compared to those with electron-withdrawing groups. acs.org

The following table presents data from selected enantioselective methodologies.

| Substrate Type | Catalytic System | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |

| o-Homoformyl chalcones | Squaramide-tertiary amine organocatalyst | Intramolecular Oxa-Michael Addition | Moderate | Good to Excellent | nih.govresearchgate.net |

| o-(Alkynyl)aryl ketone, (Diazomethyl)phosphonate | Chiral Ligand / AgOTf | Asymmetric Cyclization / Nucleophilic Addition | Up to 99% | Up to 94% | acs.org |

| α,β-Unsaturated-γ-lactam, 5-Substituted-furan-2(3H)-one | Cinchona alkaloid-derived organocatalyst | Asymmetric Vinylogous Michael Addition | Not specified | High | researchgate.net |

Diastereoselective Control in Isochromene Formation

Cascade and Tandem Reaction Sequences for the Construction of 3H-Isochromenes

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rsc.org These processes are valued for their atom economy, reduction of waste, and operational simplicity, and have been widely applied to the synthesis of the this compound core and its derivatives. nih.govnih.gov

One notable example is an organocatalytic triple cascade reaction that leads to highly substituted 3-alkoxy-hexahydro-3H-isochromenes. This sequence is followed by a ytterbium-catalyzed hetero-Diels–Alder reaction, ultimately creating six stereogenic centers with excellent diastereoselectivity and enantioselectivity. thieme-connect.com

Another powerful cascade involves an alkynyl-Prins cyclization, a Friedel-Crafts arylation, and a dehydration/aromatization sequence. nih.gov This one-pot, two-component reaction between 6-methyl-1-phenylhept-3-yne-2,6-diol and various aldehydes under Lewis acid conditions constructs novel tricyclic 2,4-dihydro-1H-benzo[f]isochromenes, with water as the only byproduct. nih.gov

Gold catalysis has also enabled a domino cycloisomerization/reduction process. acs.org Starting from functionalized ortho-alkynylbenzaldehydes, the use of a [AuCl₂(Pic)] complex promotes a chemo- and regioselective 6-endo-cyclization followed by reduction to furnish a diverse array of 1H-isochromenes in good to excellent yields. acs.orgorganic-chemistry.org A pericyclic cascade involving an oxa-6π electrocyclic ring-opening followed by a hetero-Diels–Alder reaction has also been reported as a key step in the total synthesis of the alkaloid benzosimuline, which features an isochromene moiety. acs.org

| Cascade / Tandem Name | Key Steps | Catalyst / Reagent | Resulting Structure | Reference |

| Organocatalytic Triple Cascade | Michael/Michael/Aldol Condensation | Organocatalyst | Hexahydro-3H-isochromene | thieme-connect.com |

| Alkynyl-Prins Cascade | Prins cyclization / Friedel-Crafts / Aromatization | Lewis Acid | Benzo[f]isochromene | nih.gov |

| Domino Cycloisomerization/Reduction | 6-endo-dig Cycloisomerization / Reduction | [AuCl₂(Pic)] | 1H-Isochromene | acs.org |

| Pericyclic Cascade | Oxa-6π Electrocyclic Ring-Opening / Hetero-Diels-Alder | Thermal (on silica) | Fused Isochromene | acs.org |

| Single-Flask Diels-Alder/Annulation | Diels-Alder / [4+2]-Annulation | TMSOTf | Fused Hydroisochromene | acs.org |

Synthetic Routes to Fused and Polycyclic Isochromene Analogues (e.g., Benzo[de]isochromenes)

The isochromene framework is often found embedded within larger, polycyclic systems in natural products. researchgate.net Consequently, synthetic routes to fused analogues such as benzo[de]isochromenes, benzo[f]isochromenes, and benzo[g]isochromenes are of considerable interest.

A direct synthesis of 4-phenyl-benzo[de]isochromene-1,3-dione, a phytoalexin, has been achieved from acenaphthylene. thieme-connect.comthieme-connect.com The key intermediate, prepared from acenaphthylene-chromium tricarbonyl, undergoes reaction with a phenyl carbanion. Subsequent catalytic hydrogenation and selective oxidation yield the target anhydride. thieme-connect.com

The synthesis of benzo[f]isochromene derivatives can be accomplished via a cascade reaction initiated by an alkynyl-Prins cyclization. This method provides a rapid entry to these tricyclic systems from acyclic precursors. nih.gov

Routes to benzo[g]isochromenes have also been explored. One key step in constructing the benzo[g]isochromene nucleus is the Wacker oxidation of an appropriate naphthalene precursor. researchgate.net In a separate approach, a photo-dehydro-Diels-Alder reaction has been utilized to synthesize benzo[g]isochromene structures. researchgate.net These methods provide access to the core of pyranonaphthoquinone natural products like dehydroherbarin and anhydrofusarubin. researchgate.net

| Fused Isochromene System | Key Synthetic Strategy | Starting Material(s) | Reference |

| Benzo[de]isochromene | Aryl carbanion addition, hydrogenation, oxidation | Acenaphthylene-chromium tricarbonyl | thieme-connect.comthieme-connect.com |

| Benzo[f]isochromene | Alkynyl-Prins/Friedel-Crafts cascade | 6-Methyl-1-phenylhept-3-yne-2,6-diol, aldehyde | nih.gov |

| Benzo[g]isochromene | Wacker oxidation | Naphthalene derivative | researchgate.net |

| Benzo[g]isochromene | Photo-dehydro-Diels-Alder reaction | Not specified | researchgate.net |

| Hydroisochromene | Diels-Alder/[4+2]-Annulation cascade | Silyl-substituted diene, menadione | acs.org |

Reactivity and Advanced Chemical Transformations of 3h-isochromene Systems

Functionalization Reactions of the 3H-Isochromene Core

The isochromene ring system is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. These transformations can be directed to various positions of the heterocyclic ring, often with a high degree of regioselectivity.

Carbon–Hydrogen (C-H) Functionalization and Activation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the elaboration of heterocyclic cores. In the context of isochromene synthesis, rhodium(III)-catalyzed dual C-H functionalization and cyclization cascades have been developed. For instance, the reaction of an azomethine imine with a diazophosphonate, utilizing a removable directing group, can construct highly fused pyrano[de]isochromene systems with yields of up to 86%. nih.gov This process involves a one-pot, multiple-step cascade, demonstrating broad substrate scope and versatility. nih.gov

Furthermore, synergistic catalytic systems combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis have enabled the direct C-H arylation and alkylation of aldehydes. organic-chemistry.org While not directly demonstrated on a pre-formed this compound, this methodology provides a conceptual framework for the functionalization of aldehyde-bearing isochromene precursors. organic-chemistry.org This approach allows for the formation of ketones from commercially available aldehydes and aryl or alkyl bromides under mild, operationally simple conditions. organic-chemistry.org

Introduction of Halogen and Pseudohalogen Substituents

Halogenated isochromenes are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. An efficient synthesis of 3-amino-1H-isochromenes bearing a bromine atom at the C-1 position has been achieved through a 6-endo-dig cyclization of in situ generated ortho-ynamidyl het(aryl) aldehyde derivatives. rsc.org This reaction proceeds under mild conditions with good yields. rsc.org For example, reacting 2-ethynylbenzaldehyde with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile leads to the formation of the C-1 brominated isochromene. rsc.org

Iodocyclization of 2-(1-alkynyl)benzylic alcohols provides another route to halogenated isochromenes. nih.gov These reactions, typically carried out with iodine and sodium bicarbonate in acetonitrile at room temperature, can produce a variety of iodo-substituted isochromenes in good to excellent yields. nih.gov The regioselectivity of this cyclization is highly dependent on the substitution pattern of the starting material. nih.gov

Table 1: Synthesis of Halogenated 1H-Isochromene Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Ethynylbenzaldehyde derivative | NBS, DBU, CH3CN, rt, 11 min | 1-Bromo-3-amino-1H-isochromene derivative | 60-62 | researchgate.net |

| 2-(1-Alkynyl)benzyl alcohol | I2, NaHCO3, MeCN, 25 °C | Iodo-substituted 1H-isochromene | Good to excellent | nih.gov |

Regioselective Alkylation, Arylation, and Heteroarylation

The introduction of alkyl, aryl, and heteroaryl groups onto the isochromene framework can be achieved with a high degree of regioselectivity. While direct C-H arylation of the this compound core is an area of ongoing research, related systems demonstrate the feasibility of such transformations. For example, a base-induced radical C-2 arylation of 3-aminochromones with aryl hydrazines has been reported, proceeding via a single electron transfer (SET) pathway. rsc.org

The alkylation of enolates derived from carbonyl-containing isochromene precursors is a viable strategy for introducing alkyl groups. The regioselectivity of alkylation on unsymmetrical ketones can be controlled by the choice of base and reaction conditions, allowing for the formation of either the kinetic or thermodynamic enolate. libretexts.org For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate, whereas a weaker base like sodium ethoxide at room temperature leads to the more substituted (thermodynamic) enolate. libretexts.org

Palladium-catalyzed cross-coupling reactions are also instrumental in the arylation of isochromene precursors. For example, a Suzuki coupling of a boronic acid or ester with a suitably functionalized intermediate can be employed in the synthesis of complex isochromene derivatives. google.com

Biphosphinylation and Nitration via Radical Processes

Radical reactions offer a unique avenue for the functionalization of the isochromene skeleton. A silver-mediated C(sp³)–H functionalization and 6-endo-dig oxo-cyclization of conjugated β-alkynyl ketones has been developed to access functionalized isochromenes. researchgate.net This methodology allows for both biphosphinylation and nitration through radical pathways. researchgate.net

In the nitration reaction, using AgNO₃ as the nitrating reagent in the presence of a Fe(II) salt promoter leads to the formation of nitro-branched (Z)-isochromenes in moderate to good yields. researchgate.net The proposed mechanism involves the formation of a nitro radical via a single-electron transfer (SET) process. researchgate.net This radical then participates in the cyclization cascade. Similarly, the reaction can be directed towards biphosphinylation. researchgate.net These transformations showcase the ability to selectively form dual and monofunctionalized isochromene products by choosing either electron-rich or electron-deficient radical sources. researchgate.net

Table 2: Radical Functionalization of β-Alkynyl Ketones to Isochromenes

| Substrate | Radical Source/Reagents | Product Type | Yield (%) | Reference |

| β-Alkynyl ketone | AgNO₃, Fe(II) salt | Nitro-branched (Z)-isochromene | Moderate to good | researchgate.net |

| β-Alkynyl ketone | Phosphine source, Ag(I) catalyst | Biphosphinylated isochromene | Not specified | researchgate.netugr.es |

Nitration can also be achieved on related aromatic systems under various conditions. For example, deactivated arenes can be nitrated using Fe(NO₃)₃·9H₂O/P₂O₅ under mechanochemical ball milling conditions, which is proposed to involve a radical mechanism. uniroma2.it Another approach involves the radical nitration of alkenes using NaNO₂ mediated by I₂O₅. chemistryviews.org

Trifluoromethylation and Other Perfluoroalkylation Reactions

The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and chemical properties of a molecule. An efficient one-pot, two-step method has been developed for the synthesis of isochromene-fused CF₃-substituted pyrazoles. researchgate.net This process involves the selective O-benzylation of CF₃-substituted pyrazolones followed by a palladium-catalyzed direct C–H arylation to generate the fused tricyclic system. researchgate.net

Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, are widely used to introduce the CF₃ group into various organic molecules, including those with alkene and alkyne functionalities that can serve as precursors to isochromene systems. conicet.gov.ar

Intramolecular Cyclization and Ring-Closure Regioselectivity (e.g., 5-exo-dig vs. 6-endo-dig)

The synthesis of the isochromene ring system frequently relies on the intramolecular cyclization of appropriately substituted precursors, most notably 2-alkynylbenzaldehydes or 2-alkynylbenzyl alcohols. The regioselectivity of this ring-closure is a critical aspect, with the reaction proceeding via either a 6-endo-dig or a 5-exo-dig pathway, leading to the formation of a six-membered isochromene or a five-membered dihydroisobenzofuran, respectively.

The outcome of the cyclization is influenced by several factors:

Catalyst and Reaction Conditions : Metal-catalyzed approaches, particularly with gold, silver, or palladium, often favor the 6-endo-dig cyclization to form isochromenes. acs.orgwordpress.com For example, gold catalysts can exclusively afford the 6-endo-dig product from ortho-substituted phenylacetylenes. wordpress.com In contrast, base-promoted reactions tend to favor the 5-exo-dig pathway. acs.org

Substrate Structure : The nature of the substituents on both the aromatic ring and the alkyne moiety plays a crucial role. For the iodocyclization of 2-(1-alkynyl)benzylic alcohols, substrates with a primary or secondary alcohol group generally prefer the 6-endo-dig pathway, yielding isochromenes. nih.gov Conversely, those with a tertiary alcohol group favor the 5-exo-dig cyclization due to the gem-dialkyl effect. nih.gov

Solvent Polarity : In some palladium-catalyzed cycloisomerizations of 2-alkynylbenzyl alcohols, higher solvent polarity can favor the 5-exo-dig cyclization. researchgate.net

By carefully selecting the reaction conditions, it is often possible to selectively synthesize either the isochromene or the dihydroisobenzofuran regioisomer from the same starting material. researchgate.net

Table 3: Factors Influencing Regioselectivity in Isochromene Synthesis

| Cyclization Mode | Favored by | Example Reaction System | Reference |

| 6-endo-dig (forms isochromene) | Metal catalysts (Au, Ag, Pd) | Gold-catalyzed cyclization of o-phenylacetylenes | wordpress.com |

| Primary or secondary alcohol substrates | Iodocyclization of 2-(1-alkynyl)benzylic alcohols | nih.gov | |

| Metal-catalyzed domino addition/cycloisomerization | Silver-catalyzed reaction of 2-alkynylbenzaldehydes with alcohols | acs.org | |

| 5-exo-dig (forms dihydroisobenzofuran) | Base promotion | Base-promoted cyclization of 2-alkynylbenzaldehydes | acs.org |

| Tertiary alcohol substrates (gem-dialkyl effect) | Iodocyclization of 2-(1-alkynyl)benzylic alcohols | nih.gov | |

| Higher solvent polarity, aryl substitution on alkyne | Pd-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols | researchgate.net |

Oxidative Transformations and Rearrangements of this compound Derivatives

Oxidative processes involving this compound derivatives can lead to a variety of rearranged and functionalized products. The specific outcome is highly dependent on the oxidant used and the substitution pattern of the isochromene ring.

One notable transformation is the Baeyer-Villiger oxidation. In this reaction, ketones are converted to esters or lactones using peroxy acids or other hydroperoxide derivatives. msu.edubeilstein-journals.org The reaction proceeds through a rearrangement of an intermediate formed from the ketone and the oxidant. msu.edu The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of the rearrangement. msu.edu For instance, the oxidation of cyclic epoxy ketones with hydrogen peroxide can lead to the formation of dicarboxylic acids. beilstein-journals.org

Another significant rearrangement is the Criegee rearrangement, which involves the transformation of organic peroxides. beilstein-journals.org Additionally, the Hock rearrangement describes the acid-catalyzed cleavage of allylic hydroperoxides. beilstein-journals.org

Silver-mediated C(sp³)–H functionalization and 6-endo-dig oxo-cyclization of conjugated β-alkynyl ketones have been developed to synthesize nitro-branched (Z)-isochromenes. researchgate.net This reaction proceeds under oxidative conditions and involves the formation of a nitro radical. researchgate.net

Table 1: Examples of Oxidative Transformations of Isochromene Precursors

| Starting Material | Reagent(s) | Product Type | Reference |

| Cyclic Epoxy Ketones | H₂O₂ | Dicarboxylic Acids | beilstein-journals.org |

| Conjugated β-Alkynyl Ketones | AgNO₃, Fe(II) salts | Nitro-branched (Z)-Isochromenes | researchgate.net |

| Ketones | Peroxy acids | Esters/Lactones | msu.edubeilstein-journals.org |

Nucleophilic and Electrophilic Addition Reactions at Various Positions

The electron-rich double bond in the this compound system is susceptible to attack by electrophiles, while the electrophilic nature of certain positions allows for nucleophilic additions.

Electrophilic Addition: The π electrons of the C=C double bond in alkenes are areas of high electron density, making them prone to attack by electrophiles. savemyexams.com This type of reaction involves the breaking of the π bond and the formation of two new σ bonds. savemyexams.com Common electrophilic addition reactions for alkenes include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). savemyexams.com The mechanism typically proceeds in a stepwise manner, involving the formation of a carbocation intermediate. savemyexams.comlibretexts.org

Nucleophilic Addition: Nucleophilic addition reactions involve the attack of a nucleophile on an electron-deficient center. slideshare.net In the context of isochromene synthesis, metal-catalyzed approaches can lead to the formation of isochromenes through the nucleophilic attack of an alcohol on a benzopyrylium intermediate. acs.org The synthesis of 3-amino-1H-isochromenes has been achieved through the nucleophilic addition of a bromide anion. rsc.org

The reactivity of the this compound system allows for various addition reactions:

Addition to the Double Bond: The vinyl ether-like double bond readily undergoes electrophilic addition. For example, the addition of hydrogen halides proceeds via protonation to form a carbocation, which is then attacked by the halide ion. libretexts.org

Addition at C1: The C1 position can be susceptible to nucleophilic attack, particularly in the presence of an activating group or under catalytic conditions. For instance, silver-catalyzed reactions of 2-alkynylbenzaldehydes with alcohols lead to 1-alkoxyisochromenes. acs.org

Addition at C3: While less common, functionalization at the C3 position can be achieved. For example, an efficient synthesis of 3-substituted hexahydro-3H-isochromenes has been developed. thieme-connect.comthieme-connect.de

Ring Modification Strategies: Expansion, Contraction, and Reductive Opening

The isochromene ring system can be modified through various strategies to access different heterocyclic structures.

Ring Expansion: Ring expansion reactions offer a pathway to medium-sized rings from smaller polycyclic precursors. nih.gov One strategy involves the cleavage of a C-C or C=C bond within a fused ring system. nih.gov For instance, oxidative cleavage of a C=C double bond in polycyclic compounds can yield medium-ring lactones and lactams. nih.gov

Ring Contraction: While less documented for 3H-isochromenes specifically, ring contraction is a known transformation in heterocyclic chemistry, often proceeding through rearrangements or extrusions of atoms or small molecules.

Reductive Opening: The C-O bond within the pyran ring can be cleaved under reductive conditions. A recently developed method involves the ring-opening amination of isochromans (the saturated analog of isochromenes) to produce ortho-aminophenethyl alcohols and amines. researchgate.net This molecular editing strategy selectively cleaves the C-C bond. researchgate.net

Isomerization Processes and Tautomeric Equilibria in this compound Systems

A key characteristic of the isochromene system is the tautomeric equilibrium between the 3H- and 1H-isochromene forms. This involves the migration of a hydrogen atom between the C1 and C3 positions of the heterocyclic ring.

This equilibrium is influenced by several factors:

Catalysts: Both acidic and basic conditions can catalyze the interconversion. Acid-catalyzed isomerization typically involves protonation of the oxygen atom followed by deprotonation at the carbon, while base-catalyzed isomerization involves the reverse sequence.

Solvent and Temperature: The polarity of the solvent and the reaction temperature can shift the equilibrium position.

Substituents: The electronic and steric nature of substituents on the isochromene ring can affect the relative stabilities of the two tautomers.

The 1H- and this compound tautomers exhibit distinct chemical and physical properties, influencing their reactivity and spectroscopic characterization. Computational studies have been employed to understand the relative stabilities of these forms.

Furthermore, isomerization can be a part of more complex reaction cascades. For example, gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes provides access to 1H-isochromene derivatives. researchgate.net

Structural Elucidation and Advanced Characterization Methodologies for 3h-isochromene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3H-isochromene derivatives. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

Proton (¹H) NMR spectroscopy offers critical information regarding the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In this compound derivatives, the chemical shifts (δ) of the protons are indicative of their position within the molecule. For instance, aromatic protons on the fused benzene ring typically resonate in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns depending on the substitution pattern. The protons on the heterocyclic ring, particularly the diagnostic benzylic protons at the C3 position, exhibit characteristic signals. For example, in 3-amino-1H-isochromene derivatives, the proton at C1 has been observed as a singlet at approximately 5.79 ppm. rsc.org

The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and, consequently, the stereochemistry of the molecule. For instance, in 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids, the vicinal coupling constant between H-3 and H-4 can be used to distinguish between cis and trans isomers.

Table 1: Illustrative ¹H NMR Data for a Substituted this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.21 - 7.39 | m | - |

| H-1 | 5.79 | s | - |

| H-4 | 7.13 | s | - |

| -CH₂- (substituent) | 2.75 - 2.77 | s | - |

Note: Data is illustrative and based on reported values for similar structures. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives a distinct signal, with its chemical shift being dependent on its hybridization and electronic environment. The carbonyl carbon of an isochromen-1-one derivative, for example, will appear significantly downfield (δ > 160 ppm). Aromatic and olefinic carbons typically resonate in the range of δ 100-150 ppm, while aliphatic carbons, such as the C3 carbon, appear further upfield. rsc.org For instance, in a 1-(1-bromo-7-chloro-1H-isochromen-3-yl)pyrrolidine-2,5-dione, the C3 carbon resonates at approximately 82.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (substituent) | 175.0 |

| C-4a/C-8a (bridgehead) | 135.6, 132.0 |

| Aromatic/Olefinic C | 155.3, 130.3, 122.0, 120.9 |

| C-3 | 82.5 |

| C-1 | 76.1 |

| -CH₂- (substituent) | 28.1 |

Note: Data is illustrative and based on reported values for similar structures. rsc.org

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure, including relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems within the this compound framework and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This long-range correlation is vital for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. For example, HMBC can be used to confirm the connectivity between the substituents and the isochromene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are chemically bonded. This through-space correlation is particularly useful for determining the relative stereochemistry of substituents on the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, the chemical formula of a novel this compound derivative can be confidently established. For example, for a derivative with the formula C₁₃H₉BrClO₃N, the calculated mass for the sodiated adduct [M+Na]⁺ might be 363.9346, and an experimental HRMS value of 363.9335 would confirm this composition. rsc.org

Table 3: Example of HRMS Data for a this compound Derivative

| Proposed Formula | Adduct | Calculated m/z | Found m/z |

| C₁₃H₉BrClO₃N | [M+Na]⁺ | 363.9346 | 363.9335 |

| C₂₆H₂₇BrSO₅N | [M+H]⁺ | 544.0787 | 544.0785 |

Note: Data is illustrative and based on reported values for similar structures. rsc.org

Ionization Techniques (ESI, EI) and Fragmentation Pattern Analysis

The choice of ionization technique influences the extent of fragmentation and the type of information obtained from a mass spectrum.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.gov This is particularly useful for determining the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce controlled fragmentation and obtain structural information. nih.gov

Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used for structural elucidation by piecing together the observed fragment ions.

The fragmentation of this compound derivatives in EI-MS would likely involve cleavages characteristic of ethers and aromatic systems. Common fragmentation pathways could include:

Loss of substituents: Cleavage of bonds connecting substituents to the isochromene core.

Retro-Diels-Alder (RDA) reaction: For certain derivatives, a characteristic RDA cleavage of the heterocyclic ring could occur.

Cleavage of the heterocyclic ring: Fragmentation of the pyran ring can lead to the formation of various charged species, providing clues about the substitution pattern.

Analysis of these fragmentation patterns, often in conjunction with HRMS data for the fragments, allows for a detailed structural characterization of this compound derivatives.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, IR spectra provide valuable information about the core structure and its substituents.

Key characteristic absorption bands for this compound derivatives include:

C-O-C Stretching: The ether linkage within the heterocyclic ring gives rise to characteristic stretching vibrations. These typically appear in the 1250-1000 cm⁻¹ region. For instance, various dimethoxy-substituted cyclopenta[de]isochromene derivatives show strong absorptions around 1210 cm⁻¹ and 1084 cm⁻¹. google.com

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the fused benzene ring produce a series of sharp absorptions in the 1610-1450 cm⁻¹ range. google.comwhiterose.ac.uk For example, a 6,8-dimethoxy-4,5,5-trimethyl-3-phenyl-3,5-dihydro-1H-cyclopenta[de]isochromene derivative displays characteristic peaks at 1606 cm⁻¹ and 1502 cm⁻¹. google.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydropyran ring and any alkyl substituents appear just below 3000 cm⁻¹. google.com

Other Functional Groups: The presence of additional functional groups introduced through substitution will yield their own characteristic peaks. For example, a carbonyl (C=O) group in an isochromenone derivative would show a strong absorption in the 1750-1680 cm⁻¹ region. whiterose.ac.uk An ester-substituted derivative, ethyl 6,8-dimethoxy-1,1,4,5,5-pentamethyl-3,5-dihydro-1H-cyclopenta[de]isochromene-3-carboxylate, shows distinct carbonyl absorptions at 1754 cm⁻¹ and 1734 cm⁻¹. google.com

The following table summarizes representative IR absorption data for several this compound derivatives.

| Compound Name | Key IR Absorption Bands (νmax, cm⁻¹) | Reference |

| 6,8-Dimethoxy-4,5,5-trimethyl-3-phenyl-3,5-dihydro-1H-cyclopenta[de]isochromene | 2956, 2926 (C-H stretch), 1606, 1502 (Aromatic C=C), 1210, 1084 (C-O stretch) | google.com |

| 6,8-Dimethoxy-4,5-dimethyl-1-phenyl-3,5-dihydro-1H-cyclopenta[de]isochromene | 2931 (C-H stretch), 1723 (C=O impurity/variant), 1605, 1498 (Aromatic C=C), 1209, 1077 (C-O stretch) | google.com |

| Ethyl 6,8-dimethoxy-1,1,4,5,5-pentamethyl-3,5-dihydro-1H-cyclopenta[de]isochromene-3-carboxylate | 2962, 2926 (C-H stretch), 1754, 1734 (Ester C=O), 1602, 1491 (Aromatic C=C), 1213, 1129 (C-O stretch) | google.com |

| An Isochromene Derivative via Heck Reaction | 2921 (C-H stretch), 1733 (Ester C=O), 1598, 1453 (Aromatic C=C), 1189, 1050 (C-O stretch) | whiterose.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu In organic molecules, these absorptions are restricted to functional groups containing valence electrons of low excitation energy, known as chromophores. shu.ac.uk

The this compound scaffold contains a benzene ring fused to a vinyl ether, forming a conjugated π-electron system that acts as the primary chromophore. The absorption of UV radiation by these molecules primarily involves π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. shu.ac.ukupenn.edu

The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. shimadzu.com

Effect of Conjugation: Extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths (a bathochromic or red shift). msu.edushimadzu.com

Effect of Substituents: Auxochromes, such as hydroxyl (-OH), methoxy (-OCH₃), or amino (-NH₂) groups, when attached to the aromatic ring, can interact with the π-system and shift the λmax to longer wavelengths. vscht.cz Conversely, electron-withdrawing groups can also influence the absorption spectrum.

While detailed UV-Vis studies for a wide range of simple this compound derivatives are not extensively documented in readily available literature, the technique is frequently employed in characterization. whiterose.ac.ukunibo.it For example, in the synthesis of 1-alkoxyisochromenes, UV-Vis spectroscopy was part of the full characterization of the silver(I) complexes used as catalysts. researchgate.netpearson.com The electronic transitions observed are typically ligand-centered π → π* transitions within the near UV region. pearson.com The analysis of related benzo[de]isochromene derivatives also utilizes UV-Vis spectroscopy to study their absorption properties. google.com

| Type of Transition | Chromophore System | Expected Absorption Region |

| π → π | Fused Aromatic/Vinyl Ether | ~250-350 nm |

| n → π | Carbonyl-substituted | Weak, longer wavelength |

Note: The expected absorption region is an estimate. Actual λmax values depend heavily on the specific substitution pattern and solvent.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron densities can be generated, revealing the exact positions of atoms in space.

For this compound derivatives, this technique is invaluable for:

Confirming Connectivity: It provides definitive proof of the molecular constitution, confirming the fusion of the heterocyclic and aromatic rings.

Determining Absolute Stereochemistry: When chiral centers are present, as is common in substituted 3H-isochromenes, X-ray crystallography can determine the absolute configuration (R/S notation) of each center, provided a heavy atom is present or anomalous dispersion methods are used.

Elucidating Conformation: The technique reveals the preferred conformation of the molecule in the solid state. For the this compound core, this includes determining the puckering of the non-aromatic dihydropyran ring (e.g., half-chair or boat-like conformations).

A notable example is the characterization of a novel 3H-furo[3,4-c]isochromene-1,5-dione, where spectroscopic data alone was insufficient for definitive identification. X-ray crystallography was essential to confirm the unexpected fused-ring structure. Similarly, the structures of various newly synthesized indeno[de]isochromene derivatives have been confirmed using single-crystal X-ray data. google.com

Combined Spectroscopic Data Analysis for Comprehensive Structure Elucidation

While each spectroscopic method provides valuable information, a single technique is rarely sufficient for the complete and unambiguous structural elucidation of a novel this compound derivative. A comprehensive analysis relies on the integration of data from multiple spectroscopic sources, primarily IR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), often supplemented by X-ray crystallography.

The synergistic approach works as follows:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular weight and, from that, the precise molecular formula of the compound. google.com This is the first step in identifying the elemental composition.

Infrared (IR) Spectroscopy: As detailed in section 4.3, IR spectroscopy confirms the presence of key functional groups (e.g., C-O-C ether, aromatic rings, C=O, OH). whiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most critical techniques for mapping the carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can establish the complete connectivity of the molecule.

X-ray Crystallography: If a suitable crystal can be grown, X-ray analysis provides the ultimate proof of structure, as described in section 4.5.

For instance, in a study synthesizing a series of indeno[de]isochromene derivatives, researchers reported the full characterization using a combination of these methods. google.com For a compound like 6,8-dimethoxy-4,5,5-trimethyl-3-phenyl-3,5-dihydro-1H-cyclopenta[de]isochromene, HRMS confirmed the molecular formula C₂₂H₂₅O₃. google.com The IR spectrum showed characteristic peaks for the aromatic and ether functionalities. google.com Finally, ¹H and ¹³C NMR spectra allowed for the precise assignment of all proton and carbon signals, confirming the proposed structure. google.com This combined data approach leaves no ambiguity about the final molecular structure.

Theoretical and Computational Investigations in 3h-isochromene Chemistry

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for unraveling the intricate details of reaction mechanisms involving 3H-isochromene. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Kinetic studies, both experimental and computational, are crucial for understanding the rates of reactions involving this compound. For instance, in Diels-Alder reactions, the rate can be influenced by steric hindrance at the 4-position, a factor that can be quantified through kinetic studies under controlled conditions. Computational modeling can further predict how substituents on the isochromene ring modulate electron density, thereby affecting reaction rates with different dienophiles.

The tautomeric equilibrium between this compound and its 1H-isochromene isomer is a key aspect of its chemistry. The mechanism of this tautomerization, which involves proton transfer, can occur through both acid- and base-catalyzed pathways. The rate-determining step in this interconversion is dependent on the specific reaction conditions. Under acidic conditions, the mechanism typically involves protonation of the oxygen atom, followed by deprotonation at a carbon center. In contrast, basic conditions favor direct deprotonation from the carbon atom, followed by protonation of the oxygen.

Theoretical calculations have also been employed to understand the mechanisms of various synthetic routes to isochromene derivatives. For example, in the silver-catalyzed synthesis of 1-alkoxy-isochromenes from 2-alkynylbenzaldehydes, mechanistic studies, including in-depth NMR experiments, have been vital. acs.orgresearchgate.net These studies support a mechanism involving the formation of an isochromenilium intermediate. acs.org Similarly, for the synthesis of functionalized isochromenes through silver-mediated C(sp³)–H functionalization and cyclization of β-alkynyl ketones, radical trapping studies and theoretical calculations have helped to propose a plausible reaction mechanism. researchgate.net In some cases, computational analysis has been used to compare different potential mechanistic pathways, such as the double-bond activation-first versus the three-membered-ring activation-first mechanisms in certain cyclization reactions. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and predicting the reactivity of this compound and its derivatives. mpg.deresearchgate.net DFT calculations provide a detailed picture of the electron density distribution within the molecule, highlighting regions that are electron-rich or electron-poor, which is fundamental to understanding its chemical behavior. nih.gov

Key applications of DFT in the study of this compound include:

Reactivity Prediction: DFT-based reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.net For example, Fukui function analysis can guide experimental design by predicting the reactive sites in reactions like the Diels-Alder cycloaddition. These methods have been used to understand reactivity in various chemical systems. rsc.org

Tautomeric Equilibria: DFT calculations are valuable for investigating the energetics of tautomeric equilibria, such as that between this compound and 1H-isochromene. By calculating the relative energies of the tautomers, researchers can predict which form is more stable under different conditions.

Solvation Effects: The influence of the solvent environment on the electronic structure and stability of this compound can be modeled using DFT with continuum or explicit solvation models. These studies have shown that solvent effects can significantly alter the tautomeric equilibrium and the preferred conformations of the molecule.

DFT calculations have proven to be a reliable method for predicting a wide range of molecular properties, often showing good agreement with experimental data. sapub.orgaps.org The choice of the functional and basis set is crucial for the accuracy of the results. nih.gov

Computational Analysis of Regioselectivity and Stereoselectivity in Syntheses

Computational methods, particularly DFT, play a crucial role in understanding and predicting the regioselectivity and stereoselectivity of reactions that form this compound derivatives. numberanalytics.com These predictions are vital for designing efficient and selective synthetic routes.

Regioselectivity: The synthesis of substituted isochromenes often leads to the formation of different regioisomers. Computational analysis can help rationalize the observed regioselectivity or predict the major product. For instance, in the synthesis of 3-substituted-1-alkoxyisochromenes, the reaction is characterized by absolute regioselectivity, a finding that can be rationalized through computational modeling of the reaction mechanism. acs.orgorganic-chemistry.org Similarly, in metal-free annulation reactions to form chromenes, computational studies can provide insight into the factors governing regioselectivity. researchgate.net The regioselectivity in certain reactions has been attributed to specific steps in the reaction mechanism, such as the C–C bond rotation step, as determined by computational analysis. acs.org

The table below summarizes examples of how computational analysis has been applied to study selectivity in isochromene synthesis.

| Reaction Type | Selectivity Studied | Computational Method | Key Finding |

| Silver-catalyzed synthesis of 1-alkoxyisochromenes | Regioselectivity | Mechanistic studies with NMR | Absolute regioselectivity observed. acs.orgorganic-chemistry.org |

| Intramolecular Diels-Alder | Diastereoselectivity | Modeling of metal chelate complex | High diastereoselectivity arises from stereoiduction by the metal complex. acs.org |

| Tandem allylation/spiroketalization | Stereochemistry | Theoretical calculations | Elucidation of the reaction mechanism and stereochemistry. researchgate.net |

| Synthesis of dihydroisocoumarins | Stereoselectivity | Not specified | Diastereomeric ratio is dependent on the aldehyde substrate. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including the conformational dynamics of this compound and its derivatives. aps.org By simulating the motion of atoms over time, MD provides insights into the accessible conformations and the transitions between them.

MD simulations can also be used to assess the influence of the solvent on the conformational preferences of this compound. By explicitly including solvent molecules in the simulation, it is possible to model the specific interactions between the solute and the solvent and how they affect the conformational landscape.

In the context of drug design and materials science, understanding the conformational preferences of molecules containing the this compound scaffold is crucial. For instance, computational models have been used to show how the morpholine group in a benzo[de]isochromene-1,3-dione derivative enhances solubility in polar solvents, while the planar aromatic core facilitates π-π stacking. Such insights, which can be derived from or supported by MD simulations, are valuable for guiding experimental design.

While specific MD simulation studies focused solely on this compound are not extensively reported in the provided search results, the general applicability of the technique to study the conformational analysis of cyclic and heterocyclic systems is well-established. numberanalytics.comtaltech.ee For example, conformational analysis of related systems like oxepines has been successfully carried out using a combination of computational methods, including Monte Carlo conformational searches followed by DFT optimization. rsc.org

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are a valuable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. mdpi.comrsdjournal.org By calculating spectroscopic parameters from first principles, researchers can aid in the structural elucidation of new compounds and gain a deeper understanding of their electronic and geometric structures. google.com